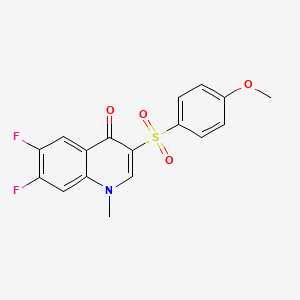
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is an aromatic organic compound with the formula C4H4N2, which is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrazine derivatives often involves the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Pyrazine is a planar molecule that is part of the class of diazines, which are six-membered aromatic compounds containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and pyrazine derivatives can be quite diverse, depending on the functional groups attached to these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyrazine derivatives can be influenced by factors such as the nature and position of the substituents on the rings .Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, targeting their application as antibacterial agents. These compounds, derived from various active methylene compounds, have shown significant antibacterial activities, hinting at the potential of such structures for medical applications in combating bacterial infections. The synthesis process involves the creation of pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, among others, highlighting the versatility and potential efficacy of these compounds in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocyclic Systems with Biological Activities
Functionalized pyrazole, isoxazole, pyrimidine, and related heterocyclic systems have been synthesized, emphasizing their biological activities. These compounds exhibit properties suitable for the manufacturing of drugs, pesticides, emulsifiers, and cosmetics, indicating their broad applicability in various sectors. The synthesis process also considers environmental impact, aiming for compounds that are biodegradable and exhibit lower toxicity to humans, thereby enhancing their acceptability and application in sensitive areas like healthcare (El-Sayed, 2015).
Facile Synthesis of Heterocyclic Derivatives
A novel family of pentathiepino-pyrrolo[1,2-a]pyrazine derivatives has been synthesized, demonstrating the potential for creating complex heterocyclic structures under mild conditions. These compounds are formed through reactions involving alkynyl-substituted heterocyclic precursors with sulfur, facilitated by molybdenum oxo bis-tetrasulfide. This synthesis pathway opens up new avenues for the development of heterocyclic compounds with potential applications in various fields, including pharmaceuticals (Zubair, Ghosh, & Schulzke, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-2-17(14,15)13-6-3-9(8-13)16-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGFMZKTYUULON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B2935088.png)

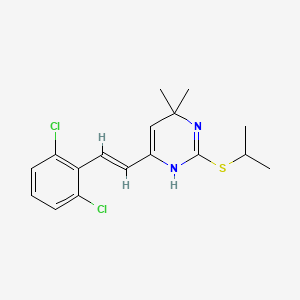
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)
![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)
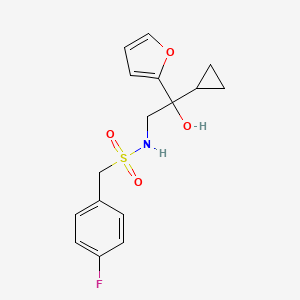

![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
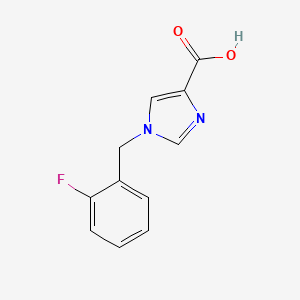
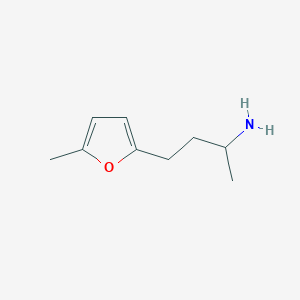
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
